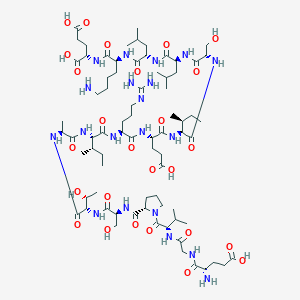
Pstair
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pstair, also known as this compound, is a useful research compound. Its molecular formula is C76H132N20O26 and its molecular weight is 1742 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Role in Cell Cycle Regulation
Pstair refers to a specific sequence found in cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle in eukaryotic organisms. Research has demonstrated that PSTAIRE-type CDKs play vital roles in both animal and plant cell cycles.
- Animal Studies : In animal cells, PSTAIRE CDKs are integral to the progression through different phases of the cell cycle. For instance, studies on Physarum polycephalum revealed that a PSTAIRE CDK-like protein is consistently expressed throughout the cell cycle, indicating its critical role in mitosis and cellular division .
- Plant Studies : In plants, PSTAIRE-type CDKs have been shown to influence not just cell cycle progression but also responses to environmental stimuli such as light. The PpCDKA protein in Physcomitrium patens controls light-induced tropisms and chloroplast movements independently of the cell cycle, suggesting a multifunctional role for these kinases .
Clinical Relevance
The implications of PSTAIRE-type CDKs extend into clinical research, particularly concerning cancer. Mutations within the PSTAIRE helix of CDK2 have been linked to altered stability and interactions with cyclin subunits, which may contribute to oncogenic processes . Understanding these mutations provides insights into potential therapeutic targets for cancer treatment.
Catalytic Processes
This compound's applications are not limited to biological systems; it also plays a significant role in chemical catalysis. The research led by Professor Peter Stair at Northwestern University focuses on synthesizing heterogeneous catalysts using atomic layer deposition (ALD) techniques.
- Catalyst Development : The ALD process allows for precise control over the structure of catalysts at the atomic level. This research aims to enhance the efficiency of catalytic processes crucial for converting natural resources into chemicals and fuels . Key findings include:
- The formation of bidentate VO₄ monomers as effective catalysts for oxidative transformations.
- The influence of substrate geometry on the atomic structure of supported catalysts.
Environmental Applications
The study of volatile organic compounds (VOCs) has also highlighted the significance of this compound-related compounds in environmental monitoring. Advances in sensor technologies utilizing nanomaterials have enabled non-invasive detection methods for various diseases through VOC analysis . This application underscores the versatility of compounds related to this compound in addressing both health and environmental challenges.
Comparative Analysis Table
属性
CAS 编号 |
126675-53-4 |
|---|---|
分子式 |
C76H132N20O26 |
分子量 |
1742 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C76H132N20O26/c1-13-39(9)58(93-61(107)41(11)83-73(119)60(42(12)99)95-69(115)51(35-98)90-70(116)52-21-18-30-96(52)74(120)57(38(7)8)92-53(100)33-82-62(108)43(78)22-25-54(101)102)71(117)86-45(20-17-29-81-76(79)80)63(109)85-46(23-26-55(103)104)65(111)94-59(40(10)14-2)72(118)91-50(34-97)68(114)89-49(32-37(5)6)67(113)88-48(31-36(3)4)66(112)84-44(19-15-16-28-77)64(110)87-47(75(121)122)24-27-56(105)106/h36-52,57-60,97-99H,13-35,77-78H2,1-12H3,(H,82,108)(H,83,119)(H,84,112)(H,85,109)(H,86,117)(H,87,110)(H,88,113)(H,89,114)(H,90,116)(H,91,118)(H,92,100)(H,93,107)(H,94,111)(H,95,115)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,79,80,81)/t39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1 |
InChI 键 |
JCXVGSUDEJTPFS-IVBRFITJSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N |
序列 |
EGVPSTAIREISLLKE |
同义词 |
CDC2 peptide (42-57) PSTAIR PSTAIR peptide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















